molecular formula C17H17FN4O2 B12622241 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917757-63-2

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12622241
CAS No.: 917757-63-2
M. Wt: 328.34 g/mol
InChI Key: CCQYBTKHOSXIAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the reaction of 2-aminopyridine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-aminopyridine, 3-fluorobenzaldehyde, and ethoxyethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted pyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the ethoxyethoxy and fluorophenyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

917757-63-2

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

4-(2-ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H17FN4O2/c1-2-23-8-9-24-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)10-11/h3-7,10H,2,8-9H2,1H3,(H2,19,21,22)

InChI Key

CCQYBTKHOSXIAS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N

Origin of Product

United States

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